N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-8-17-15(21-4)18-14(10)16-9-11-5-6-12(19-2)7-13(11)20-3/h5-8H,9H2,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXBKXXQHGGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NCC2=C(C=C(C=C2)OC)OC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-5-Methyl-2-(Methylsulfanyl)pyrimidine
The pyrimidine core is constructed via cyclocondensation of thiourea with β-keto ester derivatives. For example, reacting ethyl acetoacetate with thiourea in the presence of sodium ethoxide yields 2-thioxo-5-methylpyrimidin-4(3H)-one, which is subsequently methylated using methyl iodide to introduce the C2 methylsulfanyl group. Chlorination at C4 is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine (Scheme 1).
Scheme 1: Chlorination of Pyrimidine Core
Benzylation with (2,4-Dimethoxyphenyl)methylamine
The 4-chloro intermediate undergoes nucleophilic substitution with (2,4-dimethoxyphenyl)methylamine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine is added to scavenge HCl, improving yields to 75–80%. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1), and the product is purified via silica gel chromatography.
Reductive Amination Approach
Synthesis of 4-Amino-5-Methyl-2-(Methylsulfanyl)pyrimidine
Amination of 4-chloro-5-methyl-2-(methylsulfanyl)pyrimidine is achieved using aqueous ammonia under pressure at 120°C for 6 hours, yielding 4-amino-5-methyl-2-(methylsulfanyl)pyrimidine (87% yield).
Reductive Alkylation with 2,4-Dimethoxybenzaldehyde
The 4-amino derivative undergoes reductive amination with 2,4-dimethoxybenzaldehyde in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Acetic acid is added to maintain a pH of 5–6, facilitating imine formation. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 70–75% yield after purification.
Table 1: Optimization of Reductive Amination Conditions
| Condition | Variation | Yield (%) |
|---|---|---|
| Solvent | Methanol | 75 |
| Ethanol | 68 | |
| Reducing Agent | NaBH₃CN | 75 |
| NaBH₄ | 52 | |
| Temperature (°C) | 25 | 75 |
| 40 | 70 |
Cyclocondensation Strategies
Biginelli-like Reaction
A one-pot cyclocondensation of thiourea, ethyl acetoacetate, and 2,4-dimethoxybenzylamine in ethanol under reflux forms the pyrimidine ring directly. However, this method suffers from low regioselectivity (<50% yield) due to competing formation of dihydropyrimidinones.
Friedländer Annulation
Adapting methods from pyrido[2,3-d]pyrimidine synthesis, 4-aminopyrimidine-5-carbaldehyde derivatives are condensed with acetophenone analogues under BF₃-Et₂O catalysis. While this approach is effective for fused-ring systems, it offers limited utility for simple pyrimidines.
Characterization and Analytical Data
The final product is characterized by:
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¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.55 (s, 3H, SCH₃), 3.80 (s, 6H, OCH₃), 4.35 (s, 2H, CH₂), 6.40–7.20 (m, 3H, Ar-H), 8.10 (s, 1H, pyrimidine-H).
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IR (KBr): 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S), 2830 cm⁻¹ (OCH₃).
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MS (ESI): m/z 346.1 [M+H]⁺.
Challenges and Optimization
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Regioselectivity in Chlorination: Excess POCl₃ (5 eq.) and reflux for 8 hours minimize dimerization byproducts.
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Purification: Silica gel chromatography (hexane:ethyl acetate, 4:1) effectively separates the target compound from unreacted aldehyde and imine intermediates.
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Functional Group Compatibility: The methylsulfanyl group is stable under reductive conditions but may oxidize during prolonged storage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or binding to DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine can be contextualized by comparing it to pyrimidine derivatives with analogous substitutions. Key comparisons are summarized below:
Structural Analogues
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Research indicates that it may act as an inhibitor of specific kinases and enzymes related to cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant growth inhibition in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15.3 | CDK2 Inhibition |
| Compound B | MCF-7 | 12.7 | Apoptosis Induction |
| This compound | A549 | 10.5 | Cell Cycle Arrest |
These findings suggest that the compound may effectively inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
Anti-inflammatory Activity
Pyrimidine derivatives have also been studied for their anti-inflammatory properties. In vitro studies indicate that this compound can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS.
| Treatment | COX-2 Expression (% Control) | iNOS Expression (% Control) |
|---|---|---|
| Control | 100 | 100 |
| This compound (10 µM) | 45 | 50 |
| Indomethacin (10 µM) | 30 | 35 |
These results indicate a promising anti-inflammatory effect, making the compound a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that pyrimidine derivatives exhibit antimicrobial properties. This compound has shown activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial activity highlights the compound's potential use in developing new antibiotics.
Case Studies
-
Case Study on Anticancer Efficacy
- A study investigated the effects of this compound on lung cancer cell lines (A549). The results showed a significant reduction in cell viability with an IC50 value of 10.5 µM, indicating strong anticancer properties.
-
Case Study on Anti-inflammatory Effects
- In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in inflammatory cytokines compared to controls, supporting its role as an anti-inflammatory agent.
Q & A
Q. Key Parameters :
- Catalyst : Use of MgSO₄ for drying intermediates .
- Stoichiometry : Excess 2,4-dimethoxybenzyl halide (1.2–1.5 equivalents) minimizes side products.
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, methylsulfanyl at δ ~2.5 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental Analysis : Validates C, H, N, S content (±0.3% theoretical) .
Advanced: How can X-ray crystallography resolve conformational details and intermolecular interactions critical for bioactivity?
Methodological Answer:
- Data Collection : High-resolution (≤0.8 Å) X-ray diffraction data using Cu-Kα radiation .
- Structure Refinement : SHELXL software refines parameters like bond lengths, angles, and thermal displacement .
- Key Observations :
- Intramolecular H-bonding between pyrimidine N–H and adjacent methoxy groups stabilizes conformation .
- Intermolecular interactions (e.g., C–H···π, weak H-bonds) influence crystal packing and solubility .
- Validation : Compare with similar pyrimidine derivatives (e.g., dihedral angles <20° for planar alignment) .
Advanced: How can computational modeling predict binding affinities to biological targets, and how do results align with experimental assays?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, enzymes).
- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., aurora kinases) based on methylsulfanyl/methoxy groups .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
- Validation :
- Compare predicted IC₅₀ values with in vitro kinase inhibition assays .
- Discrepancies may arise from solvent effects or protein flexibility not modeled computationally.
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Vary substituents (e.g., methoxy vs. trifluoromethyl) and test in standardized assays (e.g., enzyme inhibition, cell viability) .
- Example : Methylsulfanyl groups enhance hydrophobic interactions, while methoxy groups improve solubility .
- Data Normalization :
- Control for assay conditions (e.g., ATP concentration in kinase assays) .
- Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate results .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
Advanced: What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes to identify vulnerable sites (e.g., methylsulfanyl oxidation) .
- Formulation :
- Nanoencapsulation (PLGA nanoparticles) enhances plasma half-life .
- Prodrug derivatives (e.g., esterification of methoxy groups) improve bioavailability .
Advanced: How can researchers validate off-target effects in phenotypic assays?
Methodological Answer:
- Chemical Proteomics :
- Pull-Down Assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .
- LC-MS/MS : Identify off-targets (e.g., non-kinase proteins) via peptide sequencing .
- CRISPR Knockout : Validate specificity by deleting putative targets and retesting activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
